11-(4-Ethenylphenoxy)undecan-1-ol;4-methylbenzenesulfonic acid
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Overview
Description
11-(4-Ethenylphenoxy)undecan-1-ol;4-methylbenzenesulfonic acid is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of an ethenylphenoxy group attached to an undecanol chain, along with a 4-methylbenzenesulfonic acid moiety. Its unique structure imparts specific chemical properties that make it valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-ethenylphenoxy)undecan-1-ol typically involves the reaction of 4-ethenylphenol with 11-bromoundecanol under basic conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 11-(4-ethenylphenoxy)undecan-1-ol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
11-(4-Ethenylphenoxy)undecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 11-(4-ethenylphenoxy)undecanoic acid.
Reduction: Formation of 11-(4-ethylphenoxy)undecan-1-ol.
Substitution: Formation of brominated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
11-(4-Ethenylphenoxy)undecan-1-ol;4-methylbenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-(4-ethenylphenoxy)undecan-1-ol involves its interaction with specific molecular targets. The ethenylphenoxy group can interact with enzymes and receptors, modulating their activity. The undecanol chain enhances the compound’s lipophilicity, facilitating its incorporation into biological membranes. The 4-methylbenzenesulfonic acid moiety can influence the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 11-(4-Methoxyphenoxy)undecan-1-ol
- 11-[4-(Hydroxymethyl)phenoxy]undecan-1-ol
- 11-(2,4,6-Triiodophenoxy)undecan-1-ol
Uniqueness
11-(4-Ethenylphenoxy)undecan-1-ol;4-methylbenzenesulfonic acid is unique due to the presence of the ethenyl group, which imparts specific reactivity and potential bioactivity. The combination of the phenoxy and undecanol moieties further enhances its versatility in various applications .
Properties
CAS No. |
170968-61-3 |
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Molecular Formula |
C26H38O5S |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
11-(4-ethenylphenoxy)undecan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C19H30O2.C7H8O3S/c1-2-18-12-14-19(15-13-18)21-17-11-9-7-5-3-4-6-8-10-16-20;1-6-2-4-7(5-3-6)11(8,9)10/h2,12-15,20H,1,3-11,16-17H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
HHIIYVIKNBIDQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CC1=CC=C(C=C1)OCCCCCCCCCCCO |
Origin of Product |
United States |
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